2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol

tautomerism molecular recognition kinase inhibitor design

2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol (CAS 1707609-49-1; molecular formula C₁₂H₁₃N₃O; molecular weight 215.25 g/mol) is a heterocyclic small molecule belonging to the 2H-pyrazolo[3,4-b]pyridine class. It features a saturated tetrahydropyridine ring fused to a pyrazole bearing an N2-phenyl substituent and a C3 hydroxyl group, fixing the compound in the 2H-tautomeric form.

Molecular Formula C12H13N3O
Molecular Weight 215.25 g/mol
Cat. No. B11892340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol
Molecular FormulaC12H13N3O
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESC1CC2=C(NC1)NN(C2=O)C3=CC=CC=C3
InChIInChI=1S/C12H13N3O/c16-12-10-7-4-8-13-11(10)14-15(12)9-5-2-1-3-6-9/h1-3,5-6,13-14H,4,7-8H2
InChIKeyFTOGCFQFCLGOQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol – Core Structure, Tautomeric Identity, and Physicochemical Baseline for Procurement Decisions


2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol (CAS 1707609-49-1; molecular formula C₁₂H₁₃N₃O; molecular weight 215.25 g/mol) is a heterocyclic small molecule belonging to the 2H-pyrazolo[3,4-b]pyridine class . It features a saturated tetrahydropyridine ring fused to a pyrazole bearing an N2-phenyl substituent and a C3 hydroxyl group, fixing the compound in the 2H-tautomeric form. The pyrazolo[3,4-b]pyridine scaffold is recognized as a medicinally privileged structure, with over 300,000 1H- and 83,000 2H- derivatives described in the literature, spanning applications as phosphodiesterase (PDE) inhibitors, kinase inhibitors, anti-inflammatory agents, and antimicrobials [1]. The target compound is commercially supplied at 95–98% purity by multiple vendors for pharmaceutical R&D and quality-control applications . However, published head-to-head biological data for this specific derivative remain sparse, and the differentiation evidence presented below necessarily relies on structural, physicochemical, and class-level comparisons.

Why Generic In-Class Substitution Fails for 2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol


The pyrazolo[3,4-b]pyridine family exhibits profound structure–activity divergence arising from three interdependent molecular features: tautomeric state (1H- vs. 2H-), ring saturation (aromatic vs. tetrahydro), and N-substituent identity. The target compound is locked as a 2H-tautomer by the N2-phenyl group, whereas many in-class analogs populate the 1H-form—a distinction known to alter hydrogen-bonding networks, target recognition, and binding pose in kinase and PDE active sites [1]. The saturated tetrahydropyridine ring introduces conformational flexibility, an sp³-hybridized C4–C5–C6–C7 segment, and a basic secondary amine absent in fully aromatic pyrazolo[3,4-b]pyridines, thereby modulating solubility, permeability, and off-rate kinetics independently of potency at the primary target [2]. Substitution at the N2-phenyl position further tunes lipophilicity and metabolic stability; for example, the 4-fluorophenyl analog (CAS 1707394-78-2, MW 233.24) introduces a 8.4% molecular-weight increase and altered electronic character relative to the unsubstituted phenyl derivative . These orthogonal variables mean that even compounds sharing the same core scaffold cannot be treated as interchangeable without risking altered target engagement, selectivity profile, or ADME properties. The quantitative evidence below identifies the specific dimensions where differentiation has been documented or can be inferred with confidence.

Quantitative Differentiation Evidence for 2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol vs. Closest Analogs


Tautomeric Fixity: 2H-Form Locking via N2-Phenyl Substitution vs. 1H-Tautomer Equilibration

Pyrazolo[3,4-b]pyridines exist as two tautomeric forms (1H- and 2H-) that interconvert when the pyrazole N1 or N2 position is unsubstituted. The target compound carries an N2-phenyl group that irreversibly locks the scaffold in the 2H-tautomeric state, eliminating the 1H/2H equilibrium that complicates biological interpretation of unsubstituted or N1-substituted analogs [1]. By contrast, 1-phenyl-1H-pyrazolo[3,4-b]pyridin-3-ol (CHEMBL2058995) is fixed in the 1H-form and has been profiled as an LDHA inhibitor, whereas the unsubstituted core 1H-pyrazolo[3,4-b]pyridin-3-ol (CAS 2942-43-0, MW 135.12) exists as a tautomeric mixture, introducing ambiguity in target engagement and SAR interpretation [2][3]. The 2H-tautomer presents a distinct hydrogen-bond donor/acceptor pattern at the pyrazole ring, which affects docking poses in ATP-binding pockets.

tautomerism molecular recognition kinase inhibitor design structure-based drug design

Tetrahydropyridine Ring Saturation: Conformational Flexibility and sp³ Character vs. Planar Aromatic Analogs

The target compound contains a fully saturated 4,5,6,7-tetrahydropyridine ring, in contrast to the planar aromatic pyridine found in 2-phenyl-2H-pyrazolo[3,4-b]pyridin-3-ol (CAS 1119448-96-2; Sigma-Aldrich T322121) [1]. Saturation introduces four sp³-hybridized carbon centers (C4–C7), increasing the three-dimensional character of the molecule (fraction sp³ = 0.33 for the bicyclic core vs. 0.00 for the aromatic analog). This structural feature reduces planarity, modulates π-stacking interactions with aromatic residues in enzyme active sites, and typically enhances aqueous solubility. The saturated ring also bears a secondary amine (N1–H in the tetrahydropyridine), providing an additional hydrogen-bond donor not present in the aromatic analog, which can form polar contacts with backbone carbonyls in kinase hinge regions or PDE catalytic sites [2].

conformational flexibility solubility permeability scaffold hopping

Ecto-5′-Nucleotidase (CD73) Inhibitory Context: Class-Level Activity from the Nearest Structurally Characterized Analog

The closest analog with published enzyme inhibition data is 5-chloro-6-(2-hydroxy-5-methylphenyl)-2-phenyl-2H-pyrazolo[3,4-b]pyridin-3-ol, which shares the 2-phenyl-2H-pyrazolo[3,4-b]pyridin-3-ol core and was tested against human and rat ecto-5′-nucleotidase (CD73, EC 3.1.3.5), yielding an IC₅₀ > 0.1 mM at pH 7.5 and 37 °C [1]. This analog differs from the target compound by the presence of chloro and hydroxy-methylphenyl substituents at C5 and C6, respectively, and an aromatic (rather than tetrahydro) pyridine ring. The target compound lacks these substituents, possessing only the core scaffold with a saturated ring. No direct CD73 inhibition data are available for the target compound. However, the BRENDA entry establishes that 2-phenyl-2H-pyrazolo[3,4-b]pyridin-3-ol derivatives can engage the CD73 active site, and the tetrahydro modification may alter binding kinetics independently of the substituent-driven potency.

ecto-5'-nucleotidase CD73 immuno-oncology enzyme inhibition

Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Hydrogen-Bond Profile vs. Fluorinated and Unsubstituted Analogs

The target compound (MW 215.25; molecular formula C₁₂H₁₃N₃O) is the unsubstituted phenyl derivative within the 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol subseries. The 4-fluorophenyl analog (CAS 1707394-78-2; MW 233.24; C₁₂H₁₂FN₃O) carries an electron-withdrawing fluoro substituent that increases molecular weight by 8.4% (+18.0 Da) and reduces logP relative to the target compound . Fluorination is well-established to modulate metabolic stability (oxidative defluorination vs. phenyl hydroxylation), pKa of the C3–OH (via inductive effects transmitted through the pyrazole ring), and target binding through C–F···H–N and C–F···C=O multipolar interactions [1]. The cyclopropylmethyl analog (CAS N/A; C₁₀H₁₅N₃O, MW 193.25) represents a smaller, more lipophilic N2-substituent option with reduced aromatic surface area . Selection among these analogs depends on the desired balance of lipophilicity, metabolic stability, and target complementarity.

physicochemical properties drug-likeness lead optimization logP

Commercial Availability and Purity Benchmarking: Reliable Supply for Screening and SAR Campaigns

The target compound is available from multiple independent suppliers at defined purity grades: AKSci at 95% (Catalog 2950ED), MolCore at ≥98% (NLT specification), and Leyan at 97% (Product No. 2216768) . This multi-vendor availability at >95% purity reduces single-supplier dependency risk and enables secondary sourcing for large-scale SAR campaigns. In contrast, certain in-class analogs (e.g., the 5-chloro-6-aryl derivatives with CD73 data) are not commercially cataloged and require custom synthesis, introducing lead time and cost barriers [1]. The target compound's molecular weight (215.25) and heteroatom count (one oxygen, three nitrogens) place it within lead-like property space (MW < 250; HBD ≤ 3; HBA ≤ 3) suitable for fragment-based and HTS library inclusion.

chemical procurement purity specification screening collection SAR expansion

Prioritized Research and Industrial Application Scenarios for 2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol


Tautomerically Defined 2H-Pyrazolo[3,4-b]pyridine Scaffold for Fragment-Based Kinase and PDE Screening Libraries

The compound's irreversibly locked 2H-tautomeric state eliminates the 1H/2H equilibrium that confounds biological interpretation of unsubstituted pyrazolo[3,4-b]pyridines. With a molecular weight (215.25) within fragment-like space and multi-vendor commercial availability, it is suitable as a core scaffold for fragment-based drug discovery (FBDD) campaigns targeting kinases (BTK, Mps1, MELK, PIM-1), phosphodiesterases (PDE4B, PDE4D, PDE5), and A₁ adenosine receptors—all validated target classes for this chemotype [1][2]. The saturated tetrahydropyridine ring provides an sp³-rich vector for fragment growing and merging strategies, while the N2-phenyl group serves as a robust anchor point for structure-guided substitution [1].

Reference Compound for Systematic N2-Phenyl Substituent SAR in Tetrahydropyrazolo[3,4-b]pyridine Series

As the unsubstituted N2-phenyl derivative within a subseries that includes 4-fluorophenyl (MW 233.24), cyclopropylmethyl (MW 193.25), and isopropyl (MW 179.22) analogs, the target compound serves as the baseline for systematic exploration of substituent electronic (σ), lipophilic (π), and steric (MR) effects [1][2]. Researchers can quantitatively map how N2-substituent variations modulate target potency, selectivity, and ADME properties against this reference point. This systematic approach is supported by the class-level understanding that N1/N2 substitution is a primary determinant of biological activity in pyrazolo[3,4-b]pyridines [3].

Saturated Heterocycle Probe for CD73 (Ecto-5′-Nucleotidase) Inhibitor Optimization in Immuno-Oncology

The closest structurally characterized analog (5-chloro-6-(2-hydroxy-5-methylphenyl)-2-phenyl-2H-pyrazolo[3,4-b]pyridin-3-ol) demonstrates engagement of the CD73/ecto-5′-nucleotidase active site (IC₅₀ > 0.1 mM) [1]. The target compound represents a simpler, fragment-like starting point lacking the C5-chloro and C6-aryl substituents. Its saturated tetrahydropyridine ring may provide differentiated binding kinetics (kon/koff) relative to the planar aromatic analog. Researchers can use the target compound as a minimalist probe to deconvolute the contributions of core scaffold, ring saturation, and peripheral substituents to CD73 inhibition, informing structure-based optimization toward potent and selective CD73 inhibitors for combination immunotherapy.

Building Block for Diversity-Oriented Synthesis of Polycyclic Heterocyclic Libraries

The compound's secondary amine (N1–H of the tetrahydropyridine) and C3 hydroxyl group provide two orthogonal functional handles for parallel derivatization. The saturated ring enables further functionalization at C4–C7 positions via enamine or iminium chemistry not accessible with aromatic analogs [1]. This synthetic versatility supports the generation of diverse compound libraries for phenotypic screening and target deconvolution. The pyrazolo[3,4-b]pyridine scaffold has established precedent as a template for antimicrobial, antitubercular, antileukemic, and anti-inflammatory agents [2], and the tetrahydro variant expands the accessible chemical space toward more three-dimensional, natural-product-like molecular topologies.

Quote Request

Request a Quote for 2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.